
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドは、フッ素、メトキシ、およびチアゾリジン基の存在を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドの合成は、通常、以下の手順を含みます。
-
チアゾリジン環の形成: チアゾリジン環は、チオ尿素誘導体をハロゲン化ケトンまたはアルデヒドと塩基性条件下で反応させることにより合成できます。例えば、4-フルオロベンズアルデヒドは、水酸化ナトリウムなどの塩基の存在下でチオ尿素と反応してチアゾリジン環を形成することができます。
-
メトキシ基の導入: メトキシ基は、求核置換反応により導入されます。4-メトキシフェニルブロミドは、炭酸カリウムなどの強塩基の存在下で、チアゾリジン中間体と反応して目的の生成物を生成できます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、一貫した反応条件と高収率を確保するための連続フロー反応器の使用が含まれます。溶媒の回収とリサイクル、触媒の使用も、効率を高め、コストを削減するために使用できます。
化学反応の分析
反応の種類
-
酸化: この化合物は、特にチアゾリジン環の硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
-
還元: 還元反応はカルボニル基を標的にし、使用される還元剤に応じてアルコールまたはアミンに変換できます。
-
置換: 化合物中の芳香環は、ニトロ化またはハロゲン化などの求電子芳香族置換反応を起こし、追加の官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ニトロ化用の硝酸やハロゲン化用の臭素などの試薬が、制御された条件下で使用されます。
主要な生成物
酸化: スルホキシドとスルホン。
還元: アルコールとアミン。
置換: 元の化合物のニトロまたはハロゲン化誘導体。
科学研究における用途
化学
化学において、N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、さまざまな化学反応とメカニズムを探求することができます。
生物学
この化合物は、生物学研究、特に酵素阻害とタンパク質相互作用の研究において潜在的な用途があります。生物分子と安定な複合体を形成する能力は、生化学アッセイにおける貴重なツールになります。
医学
医薬品化学では、この化合物は潜在的な治療特性について調査されています。酵素や受容体などの特定の生物学的標的に作用する能力により、特定の疾患に対して活性を示す可能性があります。
産業
産業分野では、N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドは、熱安定性の向上や特定の電子特性などのユニークな特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, N-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用機序
N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、酵素の活性部位に結合してその活性を阻害し、その結果、酵素が関与する生化学的経路に影響を与える可能性があります。フッ素とメトキシ基の存在により、標的に対する化合物の結合親和性と特異性が向上する可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-クロロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミド
- N-(4-ブロモフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミド
- N-(4-フルオロフェニル)-2-(4-ヒドロキシフェニル)-1,3-チアゾリジン-3-カルボチオアミド
独自性
N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドは、フッ素とメトキシ基の特定の組み合わせによりユニークであり、これはその化学反応性と生物学的活性を大きく影響を与える可能性があります。チアゾリジン環の存在も、他の類似の化合物とは異なる独特の特性を付与し、さまざまな用途に適した貴重な分子となっています。
この詳細な概要は、合成、反応、用途、およびユニークな特性を含む、N-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1,3-チアゾリジン-3-カルボチオアミドの包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- N-(4-bromophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide
- N-(4-fluorophenyl)-2-(4-hydroxyphenyl)-1,3-thiazolidine-3-carbothioamide
Uniqueness
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the specific combination of fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the thiazolidine ring also imparts distinct properties compared to other similar compounds, making it a valuable molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C17H17FN2OS2 |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C17H17FN2OS2/c1-21-15-8-2-12(3-9-15)16-20(10-11-23-16)17(22)19-14-6-4-13(18)5-7-14/h2-9,16H,10-11H2,1H3,(H,19,22) |
InChIキー |
UFIPVOLNUYINIV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=S)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)
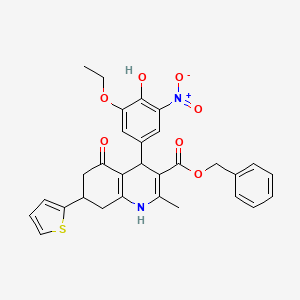
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)
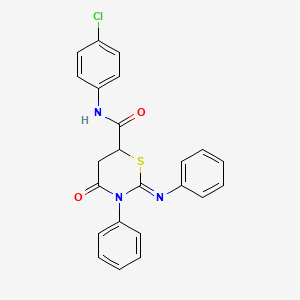
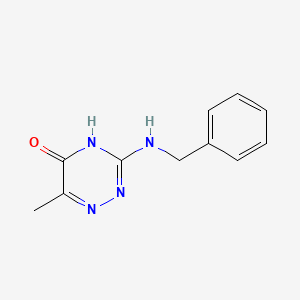
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622797.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)
![(2Z)-3-ethyl-2-[(3-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622808.png)
![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
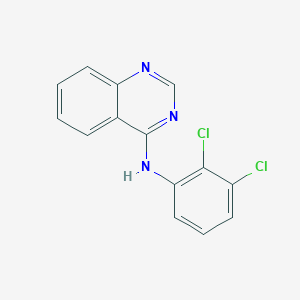
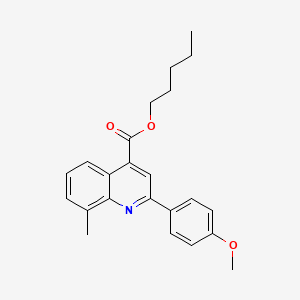
![2-[(3-hydroxypropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622835.png)
